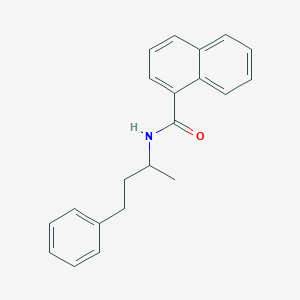![molecular formula C24H20ClNO2S B5107005 2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone](/img/structure/B5107005.png)
2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-1-[(4-tert-butylphenyl)thio]-3-chloroanthra-9,10-quinone, commonly known as AQ-4N, is a prodrug that is activated under hypoxic conditions. It has shown potential as an anti-cancer agent, particularly in the treatment of solid tumors. AQ-4N has been the subject of much research in recent years, with a focus on its synthesis, mechanism of action, and potential applications in cancer therapy.
作用机制
AQ-4N is activated under hypoxic conditions, which leads to the formation of a reactive intermediate that can cause DNA damage and cell death. The exact mechanism of action is still being studied, but it is believed that AQ-4N targets the hypoxic cells within tumors, which are often resistant to traditional cancer therapies.
Biochemical and Physiological Effects
AQ-4N has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of tumor growth, and the enhancement of radiation therapy and chemotherapy. It has also been shown to have low toxicity and is well-tolerated in animal studies.
实验室实验的优点和局限性
AQ-4N has several advantages for use in lab experiments, including its high purity and stability, its ability to target hypoxic cells within tumors, and its potential for use in combination therapy with other cancer treatments. However, it also has some limitations, including its complex synthesis process and the need for hypoxic conditions to activate its anti-cancer effects.
未来方向
There are several potential future directions for research on AQ-4N, including:
1. Further optimization of the synthesis process to improve yields and reduce costs.
2. Development of new methods for activating AQ-4N under hypoxic conditions, such as the use of nanoparticles or other delivery systems.
3. Investigation of the potential for AQ-4N to be used in combination with other cancer treatments, such as immunotherapy or targeted therapy.
4. Exploration of the potential for AQ-4N to be used in the treatment of other diseases, such as ischemic heart disease or stroke.
5. Further study of the mechanism of action of AQ-4N, including the identification of specific targets within cancer cells.
In conclusion, AQ-4N is a promising anti-cancer agent that has shown potential for use in combination therapy with other cancer treatments. Its activation under hypoxic conditions makes it a unique and valuable tool for targeting hypoxic cells within tumors. Further research is needed to fully understand its mechanism of action and to explore its potential for use in the treatment of other diseases.
合成方法
AQ-4N can be synthesized through a multi-step process involving the reaction of anthraquinone with thiophenol, followed by chlorination and subsequent reaction with tert-butylamine. This process has been optimized to produce high yields of pure AQ-4N.
科学研究应用
AQ-4N has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective in killing cancer cells under hypoxic conditions, which are common in solid tumors. AQ-4N has also been shown to enhance the effects of radiation therapy and chemotherapy, making it a promising candidate for combination therapy.
属性
IUPAC Name |
2-amino-1-(4-tert-butylphenyl)sulfanyl-3-chloroanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClNO2S/c1-24(2,3)13-8-10-14(11-9-13)29-23-19-17(12-18(25)20(23)26)21(27)15-6-4-5-7-16(15)22(19)28/h4-12H,26H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZZLSMBNITHJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=CC(=C2N)Cl)C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(1,3-benzodioxol-5-ylmethyl)-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5106939.png)
![1-[4-(4-iodophenoxy)butyl]-1H-imidazole](/img/structure/B5106954.png)
![1-chloro-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5106965.png)

![1-(2,4-dichlorobenzyl)-4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5106984.png)

![2-chloro-N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5107009.png)
![3-(4-biphenylyl)-5-(4-pentenoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5107021.png)
![N-(2,5-dimethoxyphenyl)-N'-(2-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5107022.png)
![N-({[4-(benzoylamino)-3-methylphenyl]amino}carbonothioyl)-2-methylbenzamide](/img/structure/B5107030.png)
![2,4-di-tert-butyl-6-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B5107035.png)
![2-(1-cyclohexen-1-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5107049.png)
![1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N-(3'-methyl-3-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107052.png)

